molecular formula C26H25NO5 B599373 Fmoc-O-ethyl-L-tyrosine CAS No. 119894-20-1

Fmoc-O-ethyl-L-tyrosine

Cat. No.: B599373
CAS No.: 119894-20-1
M. Wt: 431.488
InChI Key: XUKUVROJKPSLLU-DEOSSOPVSA-N
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Description

Fmoc-O-ethyl-L-tyrosine: is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is ethylated, and the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Mechanism of Action

Target of Action

Fmoc-O-ethyl-L-tyrosine is a derivative of the amino acid tyrosine, which is protected by the Fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are the amine groups of amino acids, where it acts as a protecting group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group from unwanted reactions during peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with the desired sequence. The Fmoc group ensures that the peptide bond formation occurs at the correct location, contributing to the accuracy and efficiency of peptide synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. The pH of the reaction environment is crucial, as the Fmoc group is removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection steps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-ethyl-L-tyrosine typically involves the protection of the amino group of L-tyrosine with the Fmoc group, followed by the ethylation of the hydroxyl group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The ethylation of the hydroxyl group can be achieved using ethyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The purification of the final product is typically done using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Scientific Research Applications

Chemistry: Fmoc-O-ethyl-L-tyrosine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of tyrosine derivatives into peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .

Medicine: this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other bioactive peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and nanotechnology applications .

Comparison with Similar Compounds

  • Fmoc-O-methyl-L-tyrosine
  • Fmoc-O-allyl-L-tyrosine
  • Fmoc-O-tert-butyl-L-tyrosine

Comparison: Fmoc-O-ethyl-L-tyrosine is unique due to the presence of the ethyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it suitable for applications where moderate hydrophobicity is desired without significant steric effects . In contrast, Fmoc-O-methyl-L-tyrosine has a smaller methyl group, resulting in lower hydrophobicity, while Fmoc-O-allyl-L-tyrosine and Fmoc-O-tert-butyl-L-tyrosine have larger groups, leading to higher steric hindrance and hydrophobicity .

Properties

IUPAC Name

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUVROJKPSLLU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673993
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119894-20-1
Record name O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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